REACTION_CXSMILES
|
[OH:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:7])=[CH:4][CH:3]=1.[C:16](Cl)(=[O:20])[C:17]([CH3:19])=[CH2:18]>N1C=CC=CC=1>[C:16]([O:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:7])=[CH:14][CH:15]=1)(=[O:20])[C:17]([CH3:19])=[CH2:18]
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Name
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|
Quantity
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6 g
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Type
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reactant
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Smiles
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OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
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Name
|
|
Quantity
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4.4 mL
|
Type
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reactant
|
Smiles
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C(C(=C)C)(=O)Cl
|
Name
|
|
Quantity
|
70 mL
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Type
|
solvent
|
Smiles
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N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
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Details
|
Recrystallized from ethyl acetate-ethanol-water
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Name
|
|
Type
|
|
Smiles
|
C(C(=C)C)(=O)OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |